Methyl N-boc-3-piperidinepropionate
Description
Significance of Piperidine (B6355638) Scaffolds in Advanced Molecular Design
The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. a2bchem.com Its prevalence stems from a combination of favorable properties. The piperidine ring is a saturated heterocycle that can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents. nih.govchemicalbook.com This stereochemical control is crucial for optimizing interactions with biological targets such as enzymes and receptors. nih.govchemicalbook.com
The introduction of chiral piperidine scaffolds can significantly influence a molecule's properties in several ways: nih.govchemicalbook.comambeed.com
Modulation of Physicochemical Properties: The piperidine ring is both hydrophilic and lipophilic, allowing for fine-tuning of a drug candidate's solubility and permeability. ambeed.com
Enhancement of Biological Activity and Selectivity: The rigid, yet adaptable, structure of the piperidine ring enables the creation of compounds that can bind with high affinity and selectivity to their intended biological targets. nih.govchemicalbook.com
Improvement of Pharmacokinetic Properties: The presence of a piperidine moiety can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govchemicalbook.com
Reduction of Toxicity: Strategic incorporation of piperidine scaffolds can lead to a reduction in off-target effects, including cardiotoxicity. nih.govchemicalbook.com
The piperidine motif is found in a wide array of pharmaceuticals, highlighting its importance in drug discovery. a2bchem.comuni.lu
Table 1: Key Advantages of Incorporating Piperidine Scaffolds in Molecular Design
| Feature | Description | Impact on Drug Discovery |
|---|---|---|
| Structural Rigidity | The chair conformation of the piperidine ring provides a predictable and stable 3D structure. | Enables precise orientation of functional groups for optimal target binding. |
| Physicochemical Balance | The piperidine ring possesses both hydrophilic (amine) and lipophilic (methylene groups) characteristics. | Allows for the modulation of solubility and cell membrane permeability. ambeed.com |
| Stereochemical Diversity | Substituents can be introduced at various positions on the ring with well-defined stereochemistry. | Crucial for creating enantiomerically pure drugs with improved efficacy and reduced side effects. nih.govchemicalbook.com |
| Metabolic Stability | The saturated nature of the piperidine ring often imparts greater metabolic stability compared to aromatic heterocycles. | Can lead to improved bioavailability and a longer duration of action. |
The Role of N-Protected Piperidine Derivatives as Versatile Intermediates
In the multi-step synthesis of complex molecules containing a piperidine ring, it is often necessary to temporarily block the reactivity of the piperidine nitrogen atom. This is achieved through the use of a protecting group. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. chemicalbook.com
N-Boc protected piperidine derivatives are highly versatile intermediates in organic synthesis for several reasons: chemicalbook.com
Prevention of Unwanted Side Reactions: The Boc group deactivates the nucleophilic and basic properties of the piperidine nitrogen, preventing it from interfering with subsequent chemical transformations on other parts of the molecule.
Enhanced Solubility: The lipophilic nature of the Boc group often increases the solubility of piperidine intermediates in common organic solvents, facilitating purification by chromatography.
Directed Reactivity: The presence of the bulky Boc group can influence the stereochemical outcome of reactions at positions adjacent to the nitrogen atom, a phenomenon known as steric hindrance.
The synthesis of many complex piperidine-containing compounds, including pharmaceutical ingredients, relies heavily on the use of N-Boc protected intermediates. chemicalbook.comgoogle.com For example, (R)-N-Boc-3-aminopiperidine is a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. chemicalbook.com
Contextual Overview of Methyl N-boc-3-piperidinepropionate within the Piperidine Building Block Repertoire
This compound, also known as tert-butyl 3-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate, is a specific example of an N-protected piperidine building block. This compound features a piperidine ring with a methyl propionate (B1217596) substituent at the 3-position and a Boc protecting group on the nitrogen atom.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C14H25NO4 |
| Molecular Weight | 271.35 g/mol |
| CAS Number | 202956-63-4 |
| Appearance | Typically a colorless oil or solid |
| Boiling Point | Not readily available |
The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The Boc protecting group can be removed to liberate the piperidine nitrogen, allowing for further functionalization at that position.
While specific, detailed research findings on the direct applications of this compound are not extensively published in mainstream scientific literature, its utility can be inferred from the vast body of research on similar 3-substituted N-Boc-piperidine derivatives. These types of building blocks are frequently used in the synthesis of compounds targeting the central nervous system, as well as in the development of enzyme inhibitors and receptor modulators. The synthesis of such a molecule would likely involve multi-step sequences starting from commercially available piperidine derivatives, such as N-Boc-3-piperidone google.com or N-Boc-3-piperidinecarboxylic acid.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-5-6-11(10-15)7-8-12(16)18-4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTZOEBAYINESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl N Boc 3 Piperidinepropionate and Its Analogues
Strategic Approaches to Constructing the Piperidine (B6355638) Ring System
The formation of the piperidine core is a critical step in the synthesis of methyl N-boc-3-piperidinepropionate. Various methodologies are employed to construct this heterocyclic scaffold, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Cyclization Reactions in Piperidine Core Formation
Intramolecular cyclization reactions represent a powerful and widely used strategy for the synthesis of the piperidine ring. These methods typically involve the formation of a carbon-nitrogen bond to close a linear precursor.
A variety of cyclization strategies have been developed:
Reductive Amination of Dicarbonyl Compounds: This approach involves the reaction of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine to form the piperidine ring.
Metal-Catalyzed Cyclization: Transition metals, such as palladium and gold, can catalyze the cyclization of amino-alkenes or amino-alkynes to form piperidine derivatives. nih.gov For instance, gold(I) complexes have been used for the oxidative amination of non-activated alkenes. nih.gov
Radical Cyclization: Radical-mediated reactions provide another avenue for piperidine synthesis. These reactions often involve the cyclization of an amino-aldehyde or a related substrate. nih.gov
Electroreductive Cyclization: This electrochemical method utilizes the reduction of an imine at the cathode in the presence of a dihaloalkane to construct the piperidine ring. beilstein-journals.orgnih.gov This technique offers a greener alternative to some traditional methods. beilstein-journals.orgnih.gov
| Cyclization Strategy | Key Features | Reference |
| Reductive Amination | Utilizes dicarbonyl compounds and amines. | |
| Metal-Catalyzed Cyclization | Employs transition metal catalysts like palladium and gold. | nih.gov |
| Radical Cyclization | Involves radical-mediated ring closure. | nih.gov |
| Electroreductive Cyclization | An electrochemical approach using imine reduction. | beilstein-journals.orgnih.gov |
Reductive Amination Strategies for Piperidine Scaffolds
Reductive amination is a cornerstone of amine synthesis and is frequently employed in the construction of piperidine scaffolds. researchgate.net This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netpearson.com
Key aspects of reductive amination in piperidine synthesis include:
One-Pot Procedures: Efficient one-pot protocols have been developed for the reductive amination of piperidines with various aldehydes. tandfonline.com
Reducing Agents: A variety of reducing agents can be used, with borane-pyridine complex (BAP) being a less toxic alternative to sodium cyanoborohydride. tandfonline.com
Catalysis: Iron complexes have been utilized to catalyze the reductive amination of ϖ-amino fatty acids, leading to the formation of piperidines. nih.gov
Regioselective Ring Functionalization
The introduction of substituents at specific positions on the piperidine ring is crucial for creating diverse analogues. Regioselective functionalization allows for precise control over the final structure of the molecule.
Strategies for regioselective functionalization include:
C-H Functionalization: Direct functionalization of C-H bonds offers an atom-economical approach to introduce substituents. Rhodium-catalyzed C-H insertions have been used to introduce groups at the C2 and C4 positions of the piperidine ring. nih.govresearchgate.net The regioselectivity can often be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.govresearchgate.net
Ring Opening Reactions: Oxa-bridged piperidinones can undergo regioselective ring opening to yield functionalized piperidines. acs.org
Electrophilic Substitution: The introduction of electrophiles at the 4-position of the piperidine skeleton can be achieved using a catalytic amount of a palladium complex in the presence of diethylzinc. clockss.org
Directing Groups: The use of a directing group at the C3 position can facilitate palladium-catalyzed C-H arylation at the C4 position with high regio- and stereoselectivity. acs.org
N-Protection and Esterification Strategies
Once the piperidine ring is formed, subsequent modifications, such as nitrogen protection and esterification of the propionic acid side chain, are necessary to arrive at the target compound, this compound.
Implementation of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
The introduction of the Boc group onto the piperidine nitrogen is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. niscpr.res.inchemicalbook.comgoogle.com This reaction is generally high-yielding and straightforward. The Boc group serves to modulate the reactivity of the nitrogen atom and prevent unwanted side reactions during subsequent synthetic steps. niscpr.res.in
| Reagent | Conditions | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | Basic conditions (e.g., NaHCO₃, triethylamine) | niscpr.res.inchemicalbook.comgoogle.com |
Direct Esterification of the Propionic Acid Moiety
The final step in the synthesis of this compound is the esterification of the carboxylic acid side chain. This transformation converts the propionic acid into its corresponding methyl ester.
Common methods for esterification include:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukresearchgate.net The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. researchgate.net
Reaction with Thionyl Chloride: L-glutamic acid can be converted to its corresponding diester in quantitative yield using thionyl chloride in methanol (B129727). niscpr.res.in
Transesterification: In some cases, transesterification can occur, where an existing ester is converted to a different ester in the presence of an alcohol and a catalyst. nih.gov
Factors influencing the esterification reaction include the type and amount of catalyst, the molar ratio of acid to alcohol, and the reaction temperature. ceon.rs
Asymmetric Synthesis and Stereochemical Control
The creation of specific stereoisomers of piperidine derivatives is paramount for developing effective and selective therapeutic agents. Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolving racemic mixtures.
A variety of powerful methods have been developed to access chiral piperidine intermediates with high levels of stereocontrol. These routes often employ chiral catalysts, auxiliaries, or reagents to induce stereoselectivity.
One prominent strategy involves the use of chiral bicyclic lactams . Phenylglycinol-derived oxazolopiperidone lactams, for instance, serve as versatile building blocks for constructing a wide array of polysubstituted piperidines. nih.gov These lactams can be prepared in either enantiomeric form and allow for the controlled introduction of substituents at various positions on the ring. nih.gov Similarly, chiral thiolactams can be transformed into enantiomerically pure cis-2,6-disubstituted piperidines in a highly stereoselective three-step process, a method successfully applied to the synthesis of alkaloids like (+)-pinidinone. acs.org
Another effective approach is the asymmetric functionalization of pyridine (B92270) or its derivatives . A stepwise dearomatization/borylation of pyridines, followed by a copper(I)-catalyzed enantioselective protoborylation, yields enantioenriched 3-boryl-tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org Rhodium-catalyzed asymmetric reductive Heck reactions have also been employed to couple arylboronic acids with pyridine derivatives, affording 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. snnu.edu.cn
Catalytic cyclization reactions offer an efficient means to construct the chiral piperidine ring. For example, an enantioselective intramolecular cyclization of unsaturated acetals, catalyzed by a chiral phosphoric acid, produces functionalized chiral piperidines. umich.edu This method can be applied to generate piperidines with substitution at the C4 and C5 positions with high enantioselectivity. umich.edu
Furthermore, radical-mediated reactions have been harnessed for asymmetric synthesis. An enantioselective δ C-H cyanation, which intercepts an N-centered radical relay with a chiral copper catalyst, produces enantioenriched δ-amino nitriles that can be converted into a family of chiral piperidines. nih.gov
Below is a table summarizing various enantioselective and diastereoselective routes to chiral piperidine intermediates.
| Method | Key Reagents/Catalysts | Intermediate/Product Type | Key Features |
| Chiral Lactam Strategy | Phenylglycinol-derived oxazolopiperidone lactams | Polysubstituted piperidines | Versatile building blocks, regio- and stereocontrolled substitution. nih.gov |
| Dearomatization/Borylation | Cu(I) catalyst, Pyridine derivatives | Enantioenriched 3-boryl-tetrahydropyridines | Provides access to chiral piperidines via stereospecific C-B bond transformation. acs.org |
| Asymmetric Reductive Heck | Rhodium catalyst, Arylboronic acids | 3-Substituted tetrahydropyridines | High yield and excellent enantioselectivity with wide functional group tolerance. snnu.edu.cn |
| Intramolecular Cyclization | Chiral phosphoric acid catalyst | Functionalized chiral piperidines | Tolerant to substitution on the piperidine ring (C4, C5). umich.edu |
| δ C-H Cyanation | Chiral Copper catalyst | Enantioenriched δ-amino nitriles | Intercepts an N-centered radical relay for remote C-H functionalization. nih.gov |
| Continuous Flow Protocol | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | α-Chiral piperidines | Rapid (minutes) and scalable synthesis with high diastereoselectivity. mtroyal.cafao.org |
Chirality transfer is a powerful strategy wherein the stereochemistry of a chiral element within a reactant molecule dictates the stereochemical outcome at a newly formed chiral center. This approach is particularly relevant for the synthesis of molecules like this compound.
A notable example involves the diastereoselective reduction of β-enamino esters that bear a chiral auxiliary on the nitrogen atom. This method has been used to create chiral piperidine-2-ylpropanoates, which are structurally analogous to the target compound. The stereochemical outcome of the reduction is controlled by the existing chiral center on the auxiliary. clockss.org This strategy allows for a diastereodivergent synthesis, meaning different diastereomers can be selectively produced by altering the synthetic sequence (e.g., reduction/alkylation vs. alkylation/reduction). clockss.org
Another significant method is the palladium(II)-catalyzed 1,3-chirality transfer reaction . In this process, N-protected ζ-amino allylic alcohols undergo cyclization in the presence of a palladium catalyst. The chirality from the secondary allylic alcohol is efficiently transferred to the C2 position of the newly formed piperidine ring with high stereoselectivity. nih.gov A plausible mechanism involves the formation of a palladium π-complex directed by the chiral alcohol, followed by syn-azapalladation. nih.gov
More recently, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has been developed. dicp.ac.cnresearchgate.net In this transformation, a chiral primary amine is introduced under reducing conditions. This amine effectively replaces the original nitrogen atom of the pyridine ring and, in the process, induces its chirality onto the newly formed piperidine ring with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net This method circumvents the need for chiral catalysts or pre-attached chiral auxiliaries on the pyridine substrate. dicp.ac.cn
When a synthetic route produces a racemic mixture (an equal mix of enantiomers), resolution techniques are required to separate and isolate the desired enantiomer.
A classical and widely used method is diastereomeric salt formation . This involves reacting the racemic mixture, such as racemic ethyl nipecotate (a piperidine derivative), with a chiral resolving agent. google.com The resolving agent forms two different diastereomeric salts with the (R) and (S) enantiomers. Since diastereomers have different physical properties, they can be separated by fractional crystallization. google.com The choice of resolving agent is critical for efficient separation.
| Resolving Agent | Target Compound Type | Principle |
| Di-benzoyl-L-tartaric acid | Racemic ethyl nipecotate | Forms diastereomeric salts that precipitate at different rates. google.com |
| (S)-Mandelic acid | Racemic ethyl nipecotate | Forms diastereomeric salts; may require an extra crystallization step for high purity. google.com |
| d-10-Camphorsulfonic acid | Racemic 2-piperidin-2-yl ethanol | Forms a complex with the alcohol, allowing for separation by crystallization. googleapis.com |
| N-Acetyl-L-methionine | Racemic 2-piperidin-2-yl ethanol | Forms a complex with greater polarity change for the desired isomer, aiding precipitation. googleapis.com |
Kinetic resolution is another powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this process, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the product of the fast-reacting enantiomer. acs.org
Examples of kinetic resolution for piperidine derivatives include:
Deprotonation with a chiral base: The system of n-BuLi and the chiral ligand sparteine (B1682161) can selectively deprotonate one enantiomer of a racemic N-Boc-2-arylpiperidine, allowing the other to be recovered in high enantiomeric excess. acs.orgrsc.org
Enantioselective acylation: A chiral hydroxamic acid, working in concert with an N-heterocyclic carbene (NHC) catalyst, can selectively acylate one enantiomer of a disubstituted piperidine, achieving high selectivity factors. nih.gov
Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations, often under mild and environmentally friendly conditions. These approaches have become increasingly important for the synthesis of chiral N-Boc-piperidine derivatives.
A key application is the asymmetric reduction of ketones . The synthesis of (S)-N-Boc-3-hydroxypiperidine, a direct precursor for further functionalization to compounds like this compound, is efficiently achieved by the enzymatic reduction of N-Boc-piperidin-3-one. researchgate.netresearchgate.net This transformation is catalyzed by ketoreductases (KREDs), which deliver a hydride to the ketone with high stereoselectivity. researchgate.net To improve process efficiency, the KRED is often co-expressed in a host organism (like E. coli) with another enzyme, such as glucose dehydrogenase (GDH), which regenerates the necessary cofactor (e.g., NADP+). mdpi.com This whole-cell biocatalyst system can achieve high substrate concentrations (e.g., 100 g/L) and produce the chiral alcohol with excellent enantiomeric excess (>99% ee). researchgate.netmdpi.com
Transaminases are another class of enzymes utilized in piperidine synthesis. The stereoselective monoamination of 1,5-diketones using ω-transaminases can produce amino-ketones that spontaneously cyclize to form Δ1-piperideines. These intermediates can then be reduced to access all four diastereomers of 2,6-disubstituted piperidines. nih.gov
Recently, a novel approach combining biocatalytic C-H oxidation with radical cross-coupling has been developed. chemistryviews.orgchemrxiv.org In this strategy, enzymes such as engineered proline-4-hydroxylases are used to introduce hydroxyl groups into specific positions on inexpensive piperidine starting materials in a scalable and enantioselective manner. chemistryviews.org These hydroxylated intermediates can then be used in modern cross-coupling reactions to build molecular complexity, streamlining the synthesis of valuable piperidine structures. chemistryviews.orgchemrxiv.org
Lipases have also been employed. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze a multicomponent reaction to produce clinically valuable piperidine derivatives in high yields. rsc.org
| Enzyme Class | Transformation | Substrate Example | Product Example | Key Advantage |
| Ketoreductase (KRED) | Asymmetric ketone reduction | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | High enantioselectivity (>99% ee), scalable process. researchgate.netmdpi.com |
| ω-Transaminase | Stereoselective amination | 1,5-Diketones | cis- and trans-2,6-Disubstituted piperidines | Access to all four diastereomers via a chemoenzymatic route. nih.gov |
| Hydroxylase | Site-selective C-H oxidation | Carboxylated piperidines | Enantiopure hydroxy-piperidine derivatives | Provides functionalized chiral building blocks from simple starting materials. chemistryviews.orgchemrxiv.org |
| Lipase (CALB) | Multicomponent reaction | Benzaldehyde, aniline, acetoacetate | Substituted piperidines | Reusable biocatalyst, good yields. rsc.org |
Reactivity and Chemical Transformations of Methyl N Boc 3 Piperidinepropionate
Reactions Involving the Methyl Ester Functionality
The methyl ester group of Methyl N-boc-3-piperidinepropionate is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups.
The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions. For instance, treatment with sodium hydroxide (B78521) in methanol (B129727) can yield the corresponding pyrazole-4-carboxylic acid. mdpi.com
Transesterification, the conversion of one ester to another, can also be performed. Lipase-catalyzed reactions have been explored for piperidine-based β-amino esters. For example, lipase (B570770) PS-C II from Burkholderia cepacia has been used for the interesterification of N-protected 2-piperidylacetic acid methyl esters. researchgate.net While this specific study focused on a 2-substituted piperidine (B6355638), the principles can be extended to the 3-substituted analogue.
The methyl ester can be reduced to the corresponding primary alcohol. A common reagent for this transformation is sodium borohydride (B1222165) in a suitable solvent like methanol. niscpr.res.in This reduction converts the ester group to a hydroxymethyl group, providing another site for further functionalization. While direct reduction to an aldehyde from the ester is challenging, it can be achieved through a two-step process involving initial reduction to the primary alcohol followed by a selective oxidation.
The methyl ester can be converted to an amide through reaction with an amine. This amidation can be facilitated by catalysts. For instance, half-sandwich nickel(II)–NHC complexes have been shown to mediate the amidation of unactivated methyl esters. researchgate.net Another approach involves a rhodium-catalyzed coupling of arylboroxines and carbamates to directly form amides from N-Boc protected amines, though this is an indirect method. nih.gov
The ester can also be converted to other carboxylic acid derivatives. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazides, which can then be used in the synthesis of heterocyclic compounds like pyrazoles. mdpi.com
Transformations at the Piperidine Ring System
The N-Boc protected piperidine ring offers several avenues for functionalization, either by substitution at its carbon centers or by reactions that alter the ring structure itself.
Direct functionalization of the C-3 position of an N-Boc-piperidine can be challenging. However, indirect methods have been developed. One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) to introduce a substituent at the C-3 position. nih.gov
Palladium-catalyzed C(sp3)–H arylation offers a direct way to functionalize the piperidine ring. By using a directing group at the C-3 position, such as an aminoquinoline auxiliary, arylation can be directed to the C-4 position with high regio- and stereoselectivity. acs.org Ligand-controlled palladium-catalyzed β-arylation of N-Boc-piperidines has also been reported, providing a direct route to 3-arylpiperidines. rsc.orgorgsyn.org The selectivity between α- and β-arylation can be controlled by the choice of the biarylphosphine ligand. rsc.org
Furthermore, direct α-C–H lithiation of N-Boc-piperidine followed by trapping with an electrophile is a well-established method for functionalization at the C-2 position. beilstein-journals.org
Table 1: Regioselective Functionalization of N-Boc-Piperidine Derivatives
| Position | Method | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| C-2 | Direct α-C–H lithiation | sec-BuLi, TMEDA, then electrophile | 2-Substituted Piperidine | beilstein-journals.org |
| C-3 | Indirect via cyclopropanation | Rhodium catalyst, then reduction | 3-Substituted Piperidine | nih.gov |
| C-3 | Palladium-catalyzed β-arylation | Pd catalyst, biarylphosphine ligand | 3-Arylpiperidine | rsc.orgorgsyn.org |
| C-4 | Directed C–H arylation | Pd(OAc)₂, Aminoquinoline directing group | 4-Arylpiperidine | acs.org |
While less common for simple piperidine systems, ring-opening reactions can occur under specific conditions. For instance, frustrated Lewis pairs have been shown to effect the ring-opening of cyclic ethers, a reaction that could potentially be adapted to N-heterocycles. wikipedia.org
Ring-expansion reactions offer a pathway to larger heterocyclic systems. A notable example is the reaction of bicyclic aziridines with rhodium-supported vinyl carbenes, which proceeds through an aziridinium (B1262131) ylide intermediate to generate highly substituted dehydropiperidines. springernature.com While this starts from an aziridine, it demonstrates a strategy for constructing piperidine rings through ring expansion. The reaction of ethoxycarbonylnitrene with porphyrins can lead to ring-expanded homoazaporphyrins, showcasing a different type of ring expansion involving nitrogen insertion. rsc.org In some cases, reactions intended for functionalization can lead to ring-altering side products. For example, attempts to reduce certain aminoketones can lead to ring-opening via retro-Mannich-type pathways. acs.org Furthermore, the reaction of piperidine with anomeric amide reagents can lead to the formation of cyclic tetrazines through dimerization of an isodiazene intermediate, representing a formal ring expansion involving dimerization. acs.orgacs.org
Catalytic Hydrogenation and Dehydrogenation of the Piperidine Core
The piperidine core of this compound is a saturated heterocyclic system. Consequently, it is already in a fully reduced state and does not undergo further catalytic hydrogenation under standard conditions without cleavage of the ring.
Conversely, the dehydrogenation of the piperidine ring to form the corresponding pyridine (B92270) or dihydropyridine (B1217469) derivative is a significant transformation. This aromatization process re-establishes an aromatic system, which can be a desirable transformation in the synthesis of various heterocyclic compounds. The dehydrogenation of saturated N-heterocycles can be achieved using various catalytic systems, often requiring elevated temperatures and the presence of an oxidant or a hydrogen acceptor.
Metal-free catalytic systems have been developed for the oxidative dehydrogenation of N-heterocycles. For instance, nitrogen/phosphorus co-doped porous carbon (NPCH) has been shown to effectively catalyze the dehydrogenation of various tetrahydroquinolines and other N-heterocycles to their aromatic counterparts. nih.gov These reactions are typically performed under an air atmosphere, showcasing a green approach to aromatization. nih.gov The mechanism is proposed to involve surface-bound N-heterocycles undergoing dehydrogenation, followed by isomerization and subsequent further dehydrogenation to yield the fully aromatic product. nih.gov
More traditional methods involve heterogeneous metal catalysts. A patented process describes the gas-phase dehydrogenation of piperidine to pyridine using a silicon dioxide catalyst activated with copper, nickel, and chromium. google.com This process is conducted at elevated temperatures with hydrogen as a carrier gas. google.com While this example uses an unprotected piperidine, the principle can be applied to N-substituted derivatives, although the reaction conditions may require optimization to accommodate the N-Boc group, which can be thermally labile.
Table 1: Representative Conditions for Dehydrogenation of Piperidine Derivatives
| Catalyst System | Substrate Type | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Nitrogen/Phosphorus co-doped porous carbon (NPCH) | 1,2,3,4-Tetrahydroquinolines | Catalyst in water, air atmosphere | Quinolines | nih.gov |
| Cu/Ni/Cr on SiO₂ | Piperidine | Gas phase, elevated temperature, H₂ carrier gas | Pyridine | google.com |
| Pd on Al₂O₃ | Piperidine | Gas phase, elevated temperature | Pyridine | google.com |
N-Boc Protecting Group Manipulation
The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and the relative ease of its removal under specific, typically acidic, conditions. Manipulating this group is a key step in the further functionalization of the piperidine nitrogen.
The removal of the N-Boc group from this compound yields the secondary amine, methyl 3-(piperidin-3-yl)propanoate, which is a versatile intermediate for further synthesis.
The most common method for N-Boc deprotection involves treatment with strong acids. Trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is highly effective. peptide.com Another widely used method is the treatment with hydrogen chloride (HCl), typically as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate (B1210297). nih.govjgtps.com These methods are generally high-yielding and proceed at room temperature. peptide.comjgtps.com
Milder and more selective methods have also been developed to accommodate sensitive substrates. A notable example is the use of oxalyl chloride in methanol, which can deprotect a variety of N-Boc protected amines at room temperature. nih.gov This method was found to be particularly rapid for aryl carbamates bearing electron-withdrawing groups. nih.gov Other reported conditions include the use of ceric ammonium (B1175870) nitrate, thermal deprotection at high temperatures, or treatment with silica (B1680970) gel for particularly sensitive heterocycles. nih.govresearchgate.net
Table 2: Common N-Boc Deprotection Conditions
| Reagent(s) | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% TFA/DCM, room temp, ~10 min | peptide.com |
| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | e.g., 4M HCl in Dioxane, room temp | nih.gov |
| Oxalyl Chloride | Methanol | 3 equivalents, room temp, 1-4 h | nih.gov |
| Thermal | Solvent-free or high-boiling solvent | High temperature (e.g., 250 °C) | researchgate.net |
In multi-step syntheses, it is often necessary to exchange one protecting group for another to ensure compatibility with subsequent reaction conditions (orthogonal protection strategy). For instance, the acid-labile Boc group can be replaced with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc) or a group removable by hydrogenolysis, such as benzyloxycarbonyl (Cbz).
The exchange process is a two-step sequence:
Deprotection: The N-Boc group is removed using one of the methods described in section 3.3.1 to generate the free secondary amine.
Reprotection: The resulting amine is then reacted with a suitable reagent to install the new protecting group.
For example, to replace the Boc group with a Cbz group, the deprotected methyl 3-(piperidin-3-yl)propanoate would be reacted with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, typically using a base like sodium carbonate or a tertiary amine in a suitable solvent. This strategy allows for the introduction of a protecting group that is stable to acidic conditions but can be readily removed by catalytic hydrogenation, a method that would not affect the ester or the saturated piperidine ring. This orthogonal relationship is critical in complex synthetic planning. acs.org
Once deprotected, the secondary amine of methyl 3-(piperidin-3-yl)propanoate is a nucleophile that can readily undergo N-alkylation and N-acylation reactions to introduce a wide variety of substituents.
N-Alkylation is commonly achieved through two main pathways:
Reductive Amination: The secondary amine can be reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to form a new carbon-nitrogen bond. This is a versatile method for introducing diverse alkyl groups. nih.gov
Direct Alkylation: The amine can be reacted directly with an alkyl halide (e.g., an alkyl bromide or iodide) or an alkyl sulfonate in the presence of a base to neutralize the acid generated during the reaction. nih.gov
These methods have been used to synthesize a range of N-alkyl piperidine and piperazine (B1678402) derivatives for various applications. nih.gov
N-Acylation involves the reaction of the deprotected amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base (like triethylamine (B128534) or pyridine) to scavenge the HCl or carboxylic acid byproduct. This reaction forms an amide linkage and is a fundamental transformation for building more complex molecules. This chemistry is a cornerstone in the synthesis of many pharmaceuticals and biologically active compounds.
Application of Methyl N Boc 3 Piperidinepropionate in Complex Molecule Synthesis
Role as a Precursor in Heterocyclic Scaffold Construction
The inherent structural features of Methyl N-boc-3-piperidinepropionate make it an ideal starting material for the synthesis of more complex heterocyclic systems. The piperidine (B6355638) ring can be incorporated into larger scaffolds, and the side chain can be utilized to form new rings.
The synthesis of fused and bridged ring systems containing a piperidine moiety is a key area of research, as these motifs are present in numerous biologically active natural products. For instance, tetracyclic bis-piperidine alkaloids often feature complex, fused structures. The general strategies employed in the synthesis of such molecules, like transannular cyclization, can be conceptually applied to derivatives of this compound. mdpi.com The propionate (B1217596) side chain can be elaborated into a tether, which, after removal of the Boc protecting group, could undergo intramolecular cyclization onto the piperidine nitrogen or an adjacent carbon, leading to the formation of a new ring fused to the piperidine core.
Furthermore, intramolecular cyclization strategies involving N-Boc protected amines have been successfully used to create benzazepine rings. researchgate.net This highlights the utility of the N-Boc group in directing cyclization reactions, a principle that is directly applicable to this compound. The ester functionality of the side chain can be converted to other reactive groups to facilitate the formation of bridged systems, for example, through intramolecular aldol (B89426) reactions or ring-closing metathesis.
A general approach to forming N-aryl-substituted 4-piperidones involves the reaction of anilines with a suitable piperidone precursor. acs.org This demonstrates how the piperidine core can be integrated into more complex, fused heterocyclic systems. This compound, after suitable modification of the side chain to a ketone, could undergo similar transformations to yield novel fused structures.
The generation of structurally diverse polycyclic frameworks is crucial for the exploration of new chemical space in drug discovery. Diversity-oriented synthesis often employs building blocks that can be elaborated into a variety of complex structures. While direct examples involving this compound are not prevalent, the synthesis of polycyclic frameworks through annulation reactions of other cyclic precursors provides a blueprint for its potential applications. nih.gov
The propionate side chain of this compound can be chemically manipulated to introduce functionalities that can participate in cycloaddition or condensation reactions. For example, conversion of the ester to an α,β-unsaturated ketone would create a dienophile for Diels-Alder reactions, allowing for the fusion of a new six-membered ring. Similarly, the synthesis of piperidines with substituents at the 4-position often involves cyclization and cycloaddition reactions, which are strategies that could be adapted to the 3-substituted pattern of the title compound. youtube.com
The synthesis of complex alkaloids often involves the use of piperidine intermediates. For instance, the synthesis of N-alkyl-substituted 4-piperidones has been a key step in the preparation of various alkaloids. acs.org This underscores the importance of piperidine building blocks in accessing complex polycyclic natural products.
Contribution to Diverse Chemical Libraries
The creation of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. This compound is an excellent scaffold for library synthesis due to its modifiable handles.
Parallel synthesis allows for the rapid production of a large number of related compounds. The bifunctional nature of this compound is well-suited for this approach. The Boc-protected nitrogen can be deprotected and acylated, alkylated, or subjected to other N-functionalization reactions with a diverse set of reagents in a parallel format. Simultaneously or sequentially, the methyl propionate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides, or reduced to an alcohol for further derivatization.
A method for the liquid-phase combinatorial synthesis of piperazine (B1678402) and piperidine libraries has been reported, demonstrating the feasibility of using such scaffolds in high-throughput synthesis. nih.gov This approach, which involves nucleophilic substitution and N-acylation, could be readily adapted for this compound.
The following table illustrates a potential parallel synthesis scheme starting from this compound:
| Starting Material | Reaction 1 (Side Chain Modification) | Reaction 2 (Nitrogen Deprotection & Functionalization) | Resulting Library |
| This compound | Hydrolysis to Carboxylic Acid | Removal of Boc group | A diverse library of N-substituted 3-piperidinepropionamides |
| This compound | Reduction to Alcohol | Removal of Boc group | A diverse library of N-substituted 3-(3-hydroxypropyl)piperidines |
Combinatorial chemistry relies on the modular assembly of building blocks to generate large and diverse libraries of compounds. This compound can serve as a central scaffold in such strategies. The piperidine ring provides a three-dimensional framework, which is often desirable in drug candidates, while the two functional handles allow for the attachment of different molecular fragments.
The synthesis of natural product-like combinatorial libraries often utilizes "privileged structures," which are molecular frameworks that are known to bind to multiple biological targets. acs.org The piperidine ring is considered a privileged structure, and thus, libraries based on this scaffold are of significant interest.
A notable example of the use of a related building block is the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov In this work, N-Boc-piperidine carboxylic acids were converted into β-keto esters and then cyclized with hydrazines to form pyrazoles. This demonstrates how the piperidine scaffold can be integrated into more complex heterocyclic systems in a combinatorial fashion to generate libraries of novel compounds.
An illustrative combinatorial approach using this compound is shown below:
| Scaffold | Building Block Set A (for Side Chain) | Building Block Set B (for Nitrogen) | Combinatorial Library |
| 3-Piperidinepropionic acid (from hydrolysis) | Diverse Amines (R¹-NH₂) | Diverse Acylating Agents (R²-COCl) | N-Acyl-3-piperidinepropionamides |
| 3-(3-Hydroxypropyl)piperidine (from reduction) | Diverse Alkyl Halides (R¹-X) | Diverse Sulfonyl Chlorides (R²-SO₂Cl) | N-Sulfonyl-3-(3-alkoxypropyl)piperidines |
Strategic Deployment in Target-Oriented Synthetic Pathways
In target-oriented synthesis, the goal is to prepare a specific molecule, often a natural product or a designed drug candidate, in an efficient and controlled manner. The stereochemistry and functionality of this compound make it a useful chiral building block for such endeavors.
The synthesis of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands showcases the use of piperidine scaffolds in the design of molecules with specific biological targets. nih.gov The synthetic route involved the elaboration of a piperidine core to introduce the desired pharmacophoric elements. This highlights how a building block like this compound could be strategically employed in the synthesis of new therapeutic agents.
Furthermore, the total synthesis of complex natural products often relies on the use of readily available chiral building blocks. For instance, the synthesis of marinoaziridine B, a marine natural product, involves piperidine-like intermediates. nih.gov The propionate side chain of this compound can be envisioned as a precursor to various functionalities required in different stages of a complex total synthesis.
The utility of N-Boc protected cyclic amino acids as building blocks for DNA-encoded chemical libraries further emphasizes their importance in modern drug discovery. nih.gov These libraries are used to identify high-affinity ligands for protein targets. The defined structure and reactive handles of this compound make it an ideal candidate for incorporation into such libraries, enabling the exploration of vast chemical space in a target-focused manner.
Advanced Analytical Methodologies for Research on Piperidine Propionate Compounds
Spectroscopic Techniques for Structural Elucidation of Intermediates and Products
Spectroscopic methods are indispensable for providing detailed information about the molecular structure of piperidine (B6355638) propionate (B1217596) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including piperidine derivatives. bloomtechz.com High-resolution NMR, including ¹H, ¹³C, and ¹⁵N NMR, offers profound insights into the molecular framework, conformation, and dynamics of these compounds. optica.org
Variable temperature NMR studies can be particularly insightful for understanding the molecular dynamics of piperidine derivatives. optica.org These studies can help identify the presence of different conformational isomers, which is a common feature of six-membered rings like piperidine. optica.orgacs.org The piperidine ring typically adopts a chair conformation, and the substituents can exist in either axial or equatorial positions, leading to distinct NMR signals. wikipedia.org Furthermore, advanced 2D NMR techniques such as COSY and HSQC can be used to establish connectivity between protons and carbons, aiding in the definitive assignment of all signals in the spectrum. researchgate.net In the context of substituted piperidines, NMR is also a powerful tool for determining the stereochemistry and regiochemistry of the molecule. For example, the coupling constants between adjacent protons on the piperidine ring can provide information about their relative orientation (cis or trans). nih.gov
A representative, though not specific to Methyl N-boc-3-piperidinepropionate, ¹H NMR data for a related N-Boc piperidine derivative is presented below:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 1.45 | s | 9H, C(CH₃)₃ |
| 1.51-1.64 | m | 2H, Piperidine ring protons |
| 2.27 | qd | 2H, Piperidine ring protons |
| 2.49-2.72 | m | 2H, Piperidine ring protons |
| 3.08 | tt | 1H, Piperidine ring proton |
| 3.83 | s | 3H, OCH₃ |
| 3.96-4.32 | m | 2H, Piperidine ring protons |
| This table is illustrative and based on data for a related N-Boc-piperidinyl pyrazole (B372694) carboxylate. nih.gov |
High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Characterization
High-Resolution Mass Spectrometry (HRMS) is a highly sensitive technique that provides precise mass measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas for intermediates and final products. bloomtechz.comnih.gov In the synthesis of piperidine propionates, HRMS is invaluable for verifying the successful incorporation of the N-Boc protecting group and the propionate side chain.
During reaction monitoring, HRMS can be used to track the disappearance of starting materials and the appearance of the desired product, providing real-time information on reaction progress. nih.gov The high accuracy of HRMS allows for the differentiation between compounds with very similar nominal masses, which is crucial for identifying potential impurities and byproducts. nih.gov For this compound, the expected [M+H]⁺ or [M+Na]⁺ ions can be calculated with high precision and compared to the experimental data to confirm the identity of the compound. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by providing information about the connectivity of different functional groups within the molecule. For instance, the loss of the Boc group is a common fragmentation pathway for N-Boc protected compounds. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. libretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups.
The presence of the ester group is typically confirmed by a strong carbonyl (C=O) stretching vibration in the region of 1735-1750 cm⁻¹. fiveable.melibretexts.org The C-O stretching of the ester will also produce strong bands in the 1000-1300 cm⁻¹ range. pressbooks.pub The N-Boc protecting group also has a characteristic carbonyl stretch, usually appearing around 1690 cm⁻¹. nih.gov The presence of the piperidine ring is indicated by C-H stretching vibrations of the methylene (B1212753) groups around 2850-2960 cm⁻¹. fiveable.me The absence of an N-H stretching band around 3300-3500 cm⁻¹ would confirm that the piperidine nitrogen is protected. libretexts.orgpressbooks.pub
A summary of expected IR absorption bands for this compound is provided below:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1735 | C=O stretch (Ester) |
| ~1690 | C=O stretch (Boc carbamate) |
| 2850-2960 | C-H stretch (Aliphatic) |
| 1000-1300 | C-O stretch (Ester and carbamate) |
| This table is illustrative and based on general IR absorption ranges for the specified functional groups. |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from reaction mixtures and for the quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of non-volatile compounds like this compound. bloomtechz.comnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of such compounds. nih.gov
HPLC can be used to assess the purity of a sample by separating the main component from any impurities. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. bloomtechz.com For quantitative analysis, a calibration curve can be constructed using standards of known concentration. researchgate.net In some cases, derivatization of the piperidine compound may be necessary to improve its detection by UV or fluorescence detectors. google.com The development of enantioselective HPLC methods is also crucial when dealing with chiral piperidine derivatives to ensure the desired enantiomeric purity. rsc.orgnih.gov The choice of mobile phase, column, and detector are critical parameters that need to be optimized for each specific application. researchgate.net
A typical HPLC method for the analysis of a piperidine derivative might involve the following conditions:
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with an additive like formic acid or trifluoroacetic acid) |
| Flow Rate | ~1 mL/min |
| Detection | UV at a specific wavelength (e.g., 210 nm) |
| This table provides a general example of HPLC conditions and may need to be adapted for the specific analysis of this compound. |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC can be a valuable tool for analyzing more volatile precursors, byproducts, or degradation products that may be present in a sample.
When coupled with a mass spectrometer (GC-MS), this technique provides both retention time information from the GC and mass spectral data from the MS, allowing for the confident identification of individual components in a mixture. hmdb.canih.gov For instance, if there is a concern about the presence of residual starting materials or low molecular weight side products, GC-MS can be an effective analytical method. rsc.org In some cases, derivatization of less volatile compounds can be performed to make them amenable to GC analysis. researchgate.netsigmaaldrich.com For example, piperidine esters can be analyzed by GC-MS to elucidate the structure of fatty acids. nih.gov
Advanced Column Chromatography Techniques for Isolation
The isolation and purification of intermediates like this compound are critical steps in multi-step organic synthesis, directly impacting the yield and purity of the final active pharmaceutical ingredient. Advanced column chromatography techniques are indispensable tools for achieving the high degree of purity required. The selection of the appropriate chromatographic method depends on the physicochemical properties of the compound, particularly the presence of the acid-sensitive N-Boc (tert-butyloxycarbonyl) protecting group.
Normal-Phase Flash Chromatography
Flash column chromatography using silica (B1680970) gel as the stationary phase is a widely employed and effective method for the purification of N-Boc protected piperidine derivatives. nih.govorgsyn.org This technique is favored for its speed and efficiency in separating the target compound from reaction byproducts and unreacted starting materials. The choice of the mobile phase, or eluent, is crucial for achieving optimal separation. A solvent system is typically selected after preliminary analysis using Thin-Layer Chromatography (TLC) to determine the ideal polarity for separating the components of the mixture. google.comnih.gov
Research and synthesis procedures for structurally similar N-Boc protected piperidines and other cyclic amines demonstrate the utility of various solvent systems. For instance, the purification of N-Boc-Piperidine-4-carboxylic acid methyl ester has been successfully accomplished using a 2% methanol (B129727) in chloroform (B151607) eluent system over silica gel (100-200 mesh). chemicalbook.com In other syntheses, eluents such as hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol have proven effective. nih.govorgsyn.orgnih.gov
Interactive Table: Normal-Phase Chromatography Systems for N-Boc Piperidine Derivatives
The following table summarizes common solvent systems used in the purification of related N-Boc compounds, which can be adapted for this compound.
| Compound Type | Stationary Phase | Eluent System | Reference |
| N-Boc Tryptamine Derivative | Silica Gel | Hexane/Ethyl Acetate (9:1) | nih.gov |
| N-Boc-Piperidine-4-carboxylic acid methyl ester | Silica Gel (100-200 mesh) | 2% Methanol in Chloroform | chemicalbook.com |
| General N-Boc Amines | Silica Gel | Dichloromethane/Methanol (9:1) | nih.gov |
| N-Boc-3-methylpyrrole | Silica Gel | Hexanes/Ethyl Acetate | orgsyn.org |
| 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Silica Gel (SiO2) | Not specified | mdpi.com |
Users can filter and sort this table by compound type, stationary phase, or eluent system to compare methodologies.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For higher purity requirements, preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often utilized. However, a significant challenge in the purification of N-Boc protected compounds is the lability of the Boc group under acidic conditions. nih.govresearchgate.net Standard RP-HPLC protocols often employ mobile phases containing trifluoroacetic acid (TFA) to improve peak shape and resolution. While low concentrations (e.g., 0.1%) of TFA in the eluent may be tolerated during the chromatographic run itself, the Boc group can be cleaved during the subsequent solvent evaporation step. researchgate.net As the more volatile components of the mobile phase are removed, the concentration of the non-volatile acid (TFA) increases, leading to the deprotection of the amine. researchgate.net
To mitigate this issue, several strategies can be employed:
Use of Alternative Modifiers: Less aggressive acids like acetic acid or buffered systems such as ammonium (B1175870) acetate can be used as substitutes for TFA. researchgate.net
Controlled Evaporation: Lyophilization (freeze-drying) is a preferred method for solvent removal as it avoids the concentration of acid that occurs during rotary evaporation. researchgate.net
Low-Temperature Processing: Maintaining low temperatures (e.g., 5°C) during the purification process can help to preserve the integrity of the Boc group. researchgate.net
Interactive Table: RP-HPLC Mobile Phase Considerations for N-Boc Compounds
This table outlines the advantages and disadvantages of different mobile phase additives for the purification of acid-sensitive N-Boc compounds.
| Modifier | Concentration | Advantages | Disadvantages | Mitigation Strategy | Reference |
| Trifluoroacetic Acid (TFA) | 0.1% - 2% | Excellent peak shape, volatile buffer | Can cleave Boc group, especially during solvent evaporation | Use minimal concentration; add toluene (B28343) during evaporation; use lyophilization | researchgate.net |
| Acetic Acid | Variable | Less acidic than TFA, less likely to cause deprotection | Higher UV cutoff, may interfere with detection at low wavelengths | Use detectors set to wavelengths like 260-280 nm if the compound has a suitable chromophore | researchgate.net |
| Ammonium Acetate | Variable | Provides buffering near neutral pH, protecting the Boc group | Non-volatile, can be difficult to remove from the final product | Requires careful post-purification workup or use in specific applications | researchgate.net |
Users can sort the table by modifier to evaluate the best approach based on their specific purification needs and available equipment.
Ultimately, the successful isolation of this compound relies on the careful selection and optimization of chromatographic conditions, with special attention paid to the stability of the N-Boc protecting group.
Stereochemical Aspects in the Synthesis and Application of Methyl N Boc 3 Piperidinepropionate
Chirality and Stereoisomerism within the Piperidine (B6355638) Propionate (B1217596) Framework
The fundamental stereochemical feature of Methyl N-boc-3-piperidinepropionate arises from the presence of a stereocenter at the C3 position of the piperidine ring, to which the methyl propionate side chain is attached. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-Methyl N-boc-3-piperidinepropionate and (S)-Methyl N-boc-3-piperidinepropionate.
Furthermore, if additional substituents are introduced onto the piperidine ring, the possibility of diastereomerism arises. For instance, substitution at another carbon atom would lead to the formation of diastereomers, which have different physical and chemical properties. These diastereomers are typically designated as cis or trans depending on the relative orientation of the substituents.
Diastereomeric Control and Enantiomeric Purity in Synthetic Transformations
Achieving high levels of diastereomeric control and enantiomeric purity is a central challenge in the synthesis of substituted piperidines. While specific methods for this compound are not extensively documented in dedicated studies, several established strategies for the stereoselective synthesis of 3-substituted piperidines can be applied.
Enantioselective Synthesis:
The preparation of enantiomerically enriched 3-substituted piperidines often relies on one of the following approaches:
From the Chiral Pool: Synthesis can commence from readily available chiral starting materials, such as (R)- or (S)-piperidine-3-carboxylic acid (nipecotic acid). nih.gov Subsequent elaboration of the carboxylic acid to the methyl propionate side chain would furnish the desired enantiomer of this compound.
Asymmetric Catalysis: Transition metal-catalyzed asymmetric reactions have proven effective in creating chiral piperidine scaffolds. For example, rhodium-catalyzed asymmetric hydrogenation or carbometalation of pyridine (B92270) derivatives can provide access to enantioenriched 3-substituted piperidines. acs.org
Enzymatic Resolution: Kinetic resolution using enzymes can be employed to separate a racemic mixture of a precursor. For instance, lipases can selectively acylate one enantiomer of a racemic piperidine derivative, allowing for the separation of the two enantiomers.
Diastereoselective Synthesis:
When constructing a piperidine ring with multiple substituents, controlling the relative stereochemistry is crucial. Common strategies include:
Substrate-Controlled Diastereoselection: The existing stereocenter in a chiral substrate can direct the stereochemical outcome of subsequent reactions. The conformational bias imposed by the N-Boc group and the C3-substituent can influence the facial selectivity of reactions on the piperidine ring.
Reagent-Controlled Diastereoselection: The use of chiral reagents or catalysts can induce diastereoselectivity. For example, diastereoselective reduction of a ketone or an imine on a piperidine precursor can be achieved using chiral reducing agents.
Cyclization Strategies: Diastereoselective intramolecular cyclization reactions are powerful tools for constructing the piperidine ring with defined stereochemistry. The stereocenters in the acyclic precursor can control the formation of new stereocenters during the ring-closing step.
The following table illustrates the potential application of various catalytic systems for the enantioselective synthesis of chiral 3-substituted piperidines, which could be adapted for this compound.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Rh-catalyzed Asymmetric Carbometalation | Dihydropyridine (B1217469) | 3-Aryl-tetrahydropyridine | High | acs.org |
| Cinchona Alkaloid Catalyst | Meso-cyclic Anhydride | Chiral Piperidine Carboxylic Acid | >99% (after recrystallization) | nih.gov |
| Kinetic Resolution with Chiral Base | Racemic N-Boc-2-arylpiperidine | Enantioenriched N-Boc-2-arylpiperidine | High | whiterose.ac.uk |
This table presents examples for analogous 3-substituted piperidines to illustrate the principles of enantioselective synthesis.
Influence of Stereochemistry on Subsequent Synthetic Transformations and Product Diversification
The stereochemistry at the C3 position of this compound profoundly influences the outcome of subsequent synthetic transformations and the diversity of the resulting products. The spatial orientation of the methyl propionate side chain dictates the steric environment around the piperidine ring, thereby affecting the approach of reagents and the stereochemical course of reactions.
Control of Subsequent Stereocenters: The existing chiral center at C3 can serve as a stereodirecting element in the introduction of new stereocenters. For example, in an alkylation reaction at a position alpha to a carbonyl group on the side chain, the C3 stereocenter can induce diastereoselectivity, leading to the preferential formation of one diastereomer.
Conformational Effects on Reactivity: The N-Boc group, in conjunction with the C3-substituent, locks the piperidine ring into a preferred chair conformation. This conformational rigidity can lead to significant differences in reactivity between diastereomers. For instance, an axial substituent may react at a different rate or via a different mechanism compared to an equatorial substituent. Studies on related N-Boc-piperidines have shown that the barrier to rotation of the Boc group can influence the reactivity of lithiated intermediates. acs.org
Product Diversification: Access to enantiomerically pure (R)- and (S)-Methyl N-boc-3-piperidinepropionate allows for the synthesis of a diverse range of chiral molecules. Each enantiomer can serve as a starting point for the preparation of distinct target molecules, including pharmaceuticals and natural products, where specific stereoisomers are often responsible for the desired biological activity. For example, the stereochemistry of substituted piperidines is known to be a key determinant of their binding affinity to biological targets.
The table below provides hypothetical examples of how the stereochemistry of a 3-substituted piperidine could influence subsequent reactions, based on established principles.
| Starting Material Stereochemistry | Reaction Type | Expected Outcome |
| (R)-Methyl N-boc-3-piperidinepropionate | Diastereoselective reduction of a ketone on the side chain | Preferential formation of one diastereomeric alcohol |
| (S)-Methyl N-boc-3-piperidinepropionate | Introduction of a substituent at C4 | Formation of cis or trans diastereomers with potential for facial selectivity |
| Racemic this compound | Kinetic resolution | Separation of enantiomers, yielding enantioenriched starting material and product |
Emerging Research Frontiers and Future Prospects for Piperidinepropionate Building Blocks
Innovations in Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like piperidinepropionates to reduce environmental impact and improve safety and efficiency. This shift involves moving away from traditional, often hazardous, reagents and solvents towards more sustainable alternatives.
Key strategies in the green synthesis of piperidine (B6355638) building blocks include:
Use of Bio-based Feedstocks: There is a growing trend to utilize renewable starting materials. For example, synthetic routes starting from readily available carbohydrates or amino acids are being explored to create the piperidine core. researchgate.netdurham.ac.uk The industrial production of some building blocks already relies on the enzymatic oxidation of glucose, showcasing a scalable and sustainable pathway. durham.ac.uk
Aqueous and Benign Solvents: Efforts are being made to replace chlorinated and other volatile organic compounds with water or other environmentally benign solvents. One-pot cyclocondensation reactions in alkaline aqueous mediums, sometimes enhanced by microwave irradiation, provide an efficient and greener route to nitrogen-containing heterocycles. organic-chemistry.orgchemistryviews.org
Energy Efficiency: Microwave-assisted synthesis and electrochemical methods are being employed to reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org Electro-reductive cyclizations, for instance, can be conducted under very mild and green conditions without the need for toxic reagents or sacrificial anodes. researchgate.net
Atom Economy: The design of synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Aza-Michael reactions are recognized as a highly atom-efficient method for accessing biologically important piperidones, which are precursors to piperidinepropionates. kcl.ac.uk
These approaches not only reduce the environmental footprint of chemical synthesis but also often lead to cost savings and safer laboratory and industrial processes. chemistryviews.orggoogle.com
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, enabling the creation of complex chiral molecules with high precision. For piperidinepropionate building blocks, where stereochemistry can be critical for biological activity, the development of new catalytic systems is a major research focus.
Recent breakthroughs have provided powerful tools for functionalizing the piperidine ring with unprecedented control:
Asymmetric Catalysis: Rhodium-based catalysts have been instrumental in developing highly enantioselective reactions. For example, a Rh-catalyzed asymmetric reductive Heck reaction allows for the synthesis of 3-substituted piperidines from pyridine (B92270) precursors with excellent enantioselectivity and broad functional group tolerance. organic-chemistry.orgacs.org This method provides access to libraries of enantioenriched building blocks crucial for pharmaceutical development. acs.org
Ligand-Controlled Selectivity: The choice of ligand in a metal-catalyzed reaction can dramatically influence the outcome. In palladium-catalyzed C-H arylation of N-Boc-piperidines, the use of flexible biarylphosphine ligands can steer the reaction to favor arylation at the β-position (C3), whereas more rigid ligands favor the more common α-position (C2). rsc.org This level of control allows chemists to selectively forge bonds at different positions on the piperidine ring.
Photoredox Catalysis: Utilizing light to drive chemical reactions, photoredox catalysis has emerged as a powerful strategy for forming C-C bonds under mild conditions. This technique has been successfully applied to the C–H arylation of highly substituted piperidines, achieving high diastereoselectivity by using radicals as key intermediates. nih.govacs.org
Multi-Catalyst Systems: Some transformations benefit from the synergistic action of multiple catalysts. The combination of photoredox, cobaloxime, and amine catalysis can mediate radical cyclizations to form various ring systems, including piperidines, under gentle conditions. organic-chemistry.org
| Catalytic System | Transformation | Key Advantage | Reference |
|---|---|---|---|
| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck Reaction | High enantioselectivity (up to >99% ee) for 3-arylpiperidines. | organic-chemistry.orgacs.org |
| Pd(OAc)₂ / Biarylphosphines | Ligand-Controlled C-H Arylation | Selectivity for β-arylation over α-arylation on N-Boc-piperidine. | rsc.org |
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Photoredox-Catalyzed C-H Arylation | High diastereoselectivity for functionalizing complex piperidines. | nih.govacs.org |
| Brønsted/Lewis Acids (e.g., HCl, MeAlCl₂) | Prins/Carbonyl Ene Cyclizations | Switches between kinetic (cis) and thermodynamic (trans) products. | nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant leap forward in producing chemical building blocks. These technologies offer enhanced control, safety, and scalability, making them ideal for the synthesis of piperidinepropionates.
Continuous Flow Synthesis: Performing reactions in flow microreactors provides superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and pressures than in batch. researchgate.net This leads to dramatically shorter reaction times and often higher yields. Flow chemistry has been successfully applied to the synthesis of piperidines via electroreductive cyclization and Prins-type reactions. researchgate.netnih.govthieme-connect.com A notable example is the continuous flow synthesis of enantioenriched α-substituted piperidines, which can be scaled up efficiently. organic-chemistry.org
Automated Synthesis Platforms: The modular nature of flow chemistry lends itself to automation. Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. This is particularly valuable for creating chemical libraries. nih.govwhiterose.ac.uk By designing piperidinepropionate building blocks that are amenable to high-throughput synthesis, researchers can rapidly generate large numbers of analogues for screening in drug discovery programs. nih.govnih.gov The combination of microwave-assisted solid-phase synthesis with automated protocols further accelerates the creation of diverse molecular libraries. nih.gov
The integration of these platforms allows for the rapid optimization of reaction conditions and the on-demand synthesis of molecules, accelerating the pace of research and development. durham.ac.uk
Computational Chemistry and Molecular Modeling in Predicting Reactivity and Conformation
Computational chemistry has become an indispensable tool for modern chemists, providing deep insights into molecular structure, stability, and reactivity. For piperidinepropionate building blocks, molecular modeling helps rationalize experimental observations and predict the outcomes of new reactions.
Predicting Reactivity and Selectivity: Quantum mechanics calculations, particularly Density Functional Theory (DFT), are used to model reaction pathways and transition states. nih.govacs.org This allows researchers to understand why a particular catalyst or set of conditions leads to a specific product. For instance, DFT studies have been used to elucidate the mechanism of ligand-controlled β-arylation of piperidines, showing that the reductive elimination step determines the selectivity. rsc.org Computational tools can also predict sites of reactivity in a molecule, guiding the design of new synthetic strategies. scirp.org
Conformational Analysis: The three-dimensional shape (conformation) of a piperidine ring is critical to its biological function. The piperidine ring typically adopts a chair conformation, but the orientation of substituents (axial vs. equatorial) can significantly impact its properties. Molecular modeling can predict the most stable conformations of a given piperidine derivative and analyze the energy barriers between different forms. nih.gov This information is vital for designing molecules that fit precisely into the binding pocket of a biological target.
Mechanism Elucidation: When unexpected products are formed, computational studies can unravel complex reaction mechanisms. DFT calculations have been used to show that some reactions involving piperidines proceed through unusual intermediates like cyclic tetrazines, which helps explain the observed product distribution. acs.orgacs.org
By combining computational predictions with experimental work, scientists can accelerate the discovery and optimization of synthetic routes to valuable piperidinepropionate building blocks, saving significant time and resources. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl N-Boc-3-piperidinepropionate, and how can Boc protection efficiency be assessed?
- Methodological Answer : The synthesis typically involves Boc protection of the piperidine nitrogen, followed by esterification. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing conditions (e.g., temperature, solvent polarity) to minimize side reactions. Boc group stability can be verified using infrared spectroscopy (IR) to confirm the presence of the carbonyl stretch (~1680–1720 cm⁻¹). Post-synthesis purification via column chromatography with gradient elution is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the Boc group and ester moiety. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–254 nm can assess purity (>95%). Differential scanning calorimetry (DSC) may supplement purity analysis by identifying melting point deviations caused by impurities .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group or ester. Regularly monitor stability via HPLC and NMR over 6–12 months. Avoid exposure to moisture, as the compound may degrade into 3-piperidinepropionic acid under humid conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during Boc deprotection?
- Methodological Answer : Boc deprotection using trifluoroacetic acid (TFA) may yield variability due to competing side reactions (e.g., ester hydrolysis). To troubleshoot:
- Perform kinetic studies to identify optimal TFA concentration and reaction time.
- Use LC-MS to track intermediates and byproducts.
- Compare results with alternative deprotection agents (e.g., HCl in dioxane) to determine substrate-specific compatibility .
Q. What advanced analytical techniques are suitable for studying stereochemical outcomes in derivatives of this compound?
- Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with chiral stationary phases can resolve enantiomers. X-ray crystallography provides definitive stereochemical assignments. For dynamic systems, nuclear Overhauser effect spectroscopy (NOESY) can elucidate spatial relationships between protons in solution .
Q. How can researchers address discrepancies in toxicity data for lab-synthesized vs. commercial batches?
- Methodological Answer :
- Validate purity profiles using mass spectrometry (MS) to detect trace impurities (e.g., residual solvents, synthetic intermediates).
- Conduct comparative cytotoxicity assays (e.g., MTT assay on human cell lines) under standardized conditions.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that isolate variables (e.g., impurity effects vs. intrinsic toxicity) .
Experimental Design and Data Analysis
Q. What strategies are effective for designing scalable reactions with this compound?
- Methodological Answer : Use flow chemistry to enhance reproducibility and heat transfer in exothermic reactions. Employ design of experiments (DoE) to optimize parameters (e.g., reagent stoichiometry, solvent volume). Validate scalability by comparing NMR and HPLC data across small- and pilot-scale batches .
Q. How should researchers mitigate risks of respiratory irritation during handling?
- Methodological Answer : Conduct operations in a fume hood with local exhaust ventilation. Use personal protective equipment (PPE), including NIOSH-approved N95 respirators and nitrile gloves. Monitor airborne concentrations via real-time gas sensors and adhere to OSHA Permissible Exposure Limits (PELs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
